2-Chloro-5-(1-methyl-1H-pyrazol-5-yl)benzoic acid
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Overview
Description
2-Chloro-5-(1-methyl-1H-pyrazol-5-yl)benzoic acid is an organic compound with the molecular formula C11H9O2N2Cl. It is a derivative of benzoic acid, featuring a chloro substituent and a pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(1-methyl-1H-pyrazol-5-yl)benzoic acid typically involves the reaction of 2-chlorobenzoic acid with 1-methyl-1H-pyrazole under specific conditions. The process may include steps such as chlorination, nitration, and subsequent cyclization to form the pyrazole ring .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-(1-methyl-1H-pyrazol-5-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to other functional groups such as amines.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzoic acid derivatives .
Scientific Research Applications
2-Chloro-5-(1-methyl-1H-pyrazol-5-yl)benzoic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(1-methyl-1H-pyrazol-5-yl)benzoic acid involves its interaction with specific molecular targets. The chloro and pyrazole groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
- 5-Chloro-2-hydroxy-4-methylphenyl (1H-pyrazol-4-yl)methanone
- 5-Chloro-3-isopropyl-1-methyl-1H-pyrazol-4-yl (2-chlorophenyl)methanone
- 5-Chloro-1-cyclohexyl-3-methyl-1H-pyrazol-4-yl (2-chlorophenyl)methanone
Uniqueness: 2-Chloro-5-(1-methyl-1H-pyrazol-5-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H9ClN2O2 |
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Molecular Weight |
236.65 g/mol |
IUPAC Name |
2-chloro-5-(2-methylpyrazol-3-yl)benzoic acid |
InChI |
InChI=1S/C11H9ClN2O2/c1-14-10(4-5-13-14)7-2-3-9(12)8(6-7)11(15)16/h2-6H,1H3,(H,15,16) |
InChI Key |
DJVVNFQRTYQFQE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2=CC(=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
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